(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C10H16ClNO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,6-dimethylbenzylamine with an appropriate chiral reagent to introduce the stereochemistry. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The final product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The compound is then isolated and purified using industrial-scale chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride: The enantiomer of the (S)-form, with different biological activity.
2-Amino-2-phenylethanol hydrochloride: Lacks the dimethyl groups, leading to different chemical and biological properties.
2-(2,6-Dimethylphenyl)ethanol: Similar structure but lacks the amino group, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-2-(2,6-dimethylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-4-3-5-8(2)10(7)9(11)6-12;/h3-5,9,12H,6,11H2,1-2H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSBFMBIJJGUPC-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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